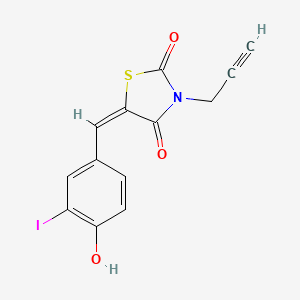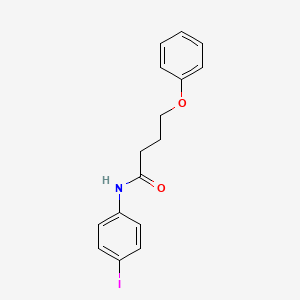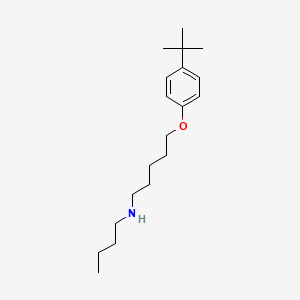
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as HIT-TZD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in regulating cell proliferation and differentiation. 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to activate the AMP-activated protein kinase pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of Akt and mTOR, which are involved in regulating cell survival and growth. In adipocytes, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to increase the expression of glucose transporter 4 and enhance glucose uptake. In neuronal cells, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to protect against oxidative stress and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have low toxicity in cell culture and animal studies. However, one limitation of using 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione research include investigating its potential use in combination with other drugs for cancer treatment, exploring its effects on mitochondrial function and metabolism, and evaluating its neuroprotective effects in animal models of neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione and to optimize its chemical properties for therapeutic use.
Synthesis Methods
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the condensation of 4-hydroxy-3-iodobenzaldehyde and 2-propyn-1-ol to form 4-hydroxy-3-iodobenzyl propargyl ether. This intermediate compound is then reacted with thiosemicarbazide to produce the 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione compound.
Scientific Research Applications
5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose uptake in adipocytes. In neurodegenerative disorder research, 5-(4-hydroxy-3-iodobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been investigated for its potential neuroprotective effects.
properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO3S/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h1,3-4,6-7,16H,5H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQKJGAQGGXXOI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)I)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5150924.png)

![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)

![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)